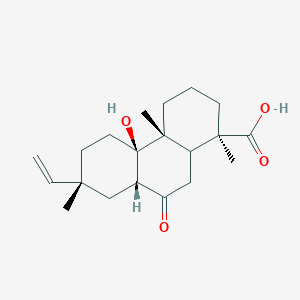

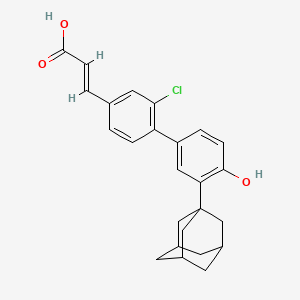

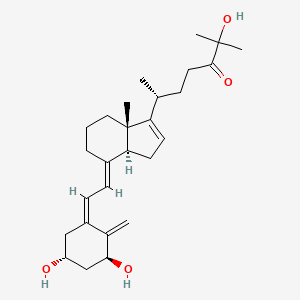

acanthokoreoic acid A

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

acanthokoreoic acid A is a natural product found in Eleutherococcus senticosus and Eleutherococcus koreanus with data available.

Aplicaciones Científicas De Investigación

Anti-inflammatory and Immunomodulatory Effects

Acanthokoreoic acid A, a pimarane-type diterpene compound isolated from Acanthopanax koreanum, has demonstrated significant inhibitory activity on inflammatory mediators. This includes potent effects on the secretion of tumor necrosis factor-alpha (TNF-α) and interleukin-8 (IL-8) in various cell lines, indicating its potential as an anti-inflammatory agent (Cai et al., 2003). Furthermore, acanthoic acid was found to suppress the inflammatory response in human umbilical vein endothelial cells by activating liver X receptors (LXRs), highlighting its role in cardiovascular inflammation mitigation (Li, Zhang, & Yu, 2016).

Hepatoprotective Properties

Studies have shown that acanthoic acid exhibits hepatoprotective effects. It has been effective against liver injury induced by various toxins in vitro and in vivo, suggesting its therapeutic potential in liver diseases. This hepatoprotection is attributed to its ability to inhibit reactive oxygen species generation and glutathione depletion (Park et al., 2004).

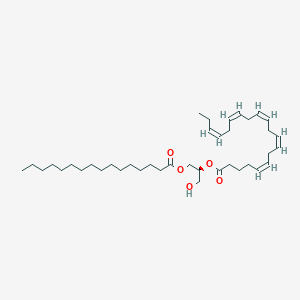

Potential in Treating Nonalcoholic Fatty Liver Disease (NAFLD)

Acanthoic acid has been investigated for its effects on lipid accumulation in nonalcoholic fatty liver disease (NAFLD). The compound appears to regulate lipid metabolism through activation of the Farnesoid X receptor (FXR) and liver X receptors (LXRs), suggesting a novel therapeutic approach for NAFLD (Han et al., 2019).

Effects on Mast Cell Activation

In research focused on mast cells, acanthoic acid has been found to inhibit the production of inflammatory mediators like TNF-α and tryptase in trypsin-treated human leukemic mast cell-1 (HMC-1), pointing to its potential role in controlling inflammation caused by mast cell activation (Kang et al., 2006).

Application in Colitis Treatment

Acanthoic acid has shown benefits in experimental models of colitis. It significantly inhibited disease activity and myeloperoxidase activity in dextran sulfate sodium (DSS)-induced colitis models, indicating its potential as a treatment for ulcerative colitis (Kang et al., 2010).

Antifibrotic Effects

This compound has demonstrated antifibrotic effects, reducing interleukin-1 (IL-1) and TNF-α production, crucial in immune regulation and inflammation. Acanthoic acid reduced collagen production and suppressed granuloma formation and fibrosis in experimental models, suggesting its potential in treating fibrotic diseases (Kang et al., 1996).

Potential in Acute Lung Injury Treatment

Acanthoic acid also holds promise in treating acute lung injury (ALI), as evidenced by its ability to downregulate inflammatory cytokines and inhibit NF-κB activation in lipopolysaccharide (LPS)-induced ALI models. This indicates its role in controlling pulmonary inflammation (Qiushi et al., 2015).

Propiedades

Nombre del producto |

acanthokoreoic acid A |

|---|---|

Fórmula molecular |

C20H30O4 |

Peso molecular |

334.4 g/mol |

Nombre IUPAC |

(1R,4aR,4bR,7R,8aR)-7-ethenyl-4b-hydroxy-1,4a,7-trimethyl-9-oxo-3,4,5,6,8,8a,10,10a-octahydro-2H-phenanthrene-1-carboxylic acid |

InChI |

InChI=1S/C20H30O4/c1-5-17(2)9-10-20(24)13(12-17)14(21)11-15-18(3,16(22)23)7-6-8-19(15,20)4/h5,13,15,24H,1,6-12H2,2-4H3,(H,22,23)/t13-,15?,17+,18+,19+,20+/m0/s1 |

Clave InChI |

QWUJSFMPRYDMES-LBDOQNLRSA-N |

SMILES isomérico |

C[C@]1(CC[C@]2([C@@H](C1)C(=O)CC3[C@]2(CCC[C@@]3(C)C(=O)O)C)O)C=C |

SMILES canónico |

CC1(CCC2(C(C1)C(=O)CC3C2(CCCC3(C)C(=O)O)C)O)C=C |

Sinónimos |

acanthokoreoic acid A |

Origen del producto |

United States |

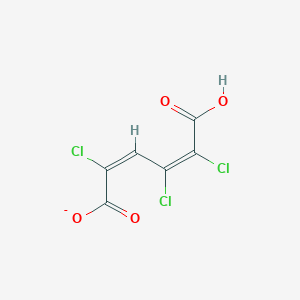

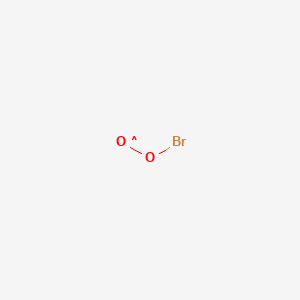

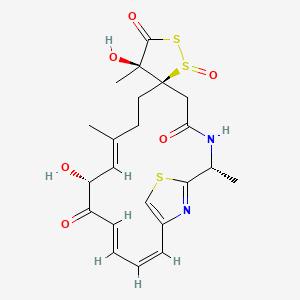

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-chloro-N-(2-{(2E)-2-[(5-nitrothien-2-yl)methylene]hydrazino}-2-oxoethyl)benzamide](/img/structure/B1244369.png)

![{4-[2-(Benzhydryl-amino)-acetyl]-piperazin-1-yl}-(2-methyl-pyridin-3-yl)-acetonitrile](/img/structure/B1244379.png)

![3-(2-Naphthoyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-2-amine](/img/structure/B1244381.png)

![3-(3-carbamimidoylphenyl)-N-[4-(2-sulfamoylphenyl)phenyl]-5-(tetrazol-1-ylmethyl)-4H-1,2-oxazole-5-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1244383.png)

![[(2R)-4-[5-[(4-fluorophenyl)methyl]thiophen-2-yl]but-3-yn-2-yl]urea](/img/structure/B1244387.png)